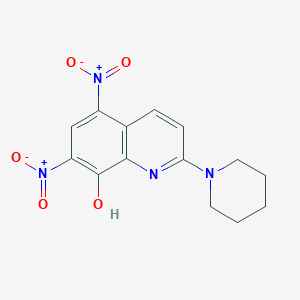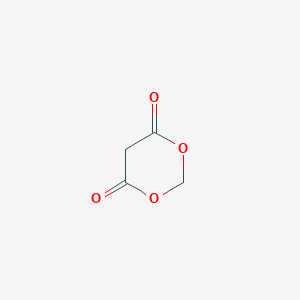![molecular formula C14H14N4O8 B14002331 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol CAS No. 65541-32-4](/img/structure/B14002331.png)
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one: and 2,4,6-trinitrophenol are two distinct chemical compounds. The former is a bicyclic compound with a nitrogen atom, while the latter is a nitroaromatic compound commonly known as picric acid. Both compounds have unique properties and applications in various fields.
Vorbereitungsmethoden
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a suitable precursor can yield 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product without excessive side reactions .
Analyse Chemischer Reaktionen
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Nucleophilic substitution: The nitro groups can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound has applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is widely used in:
Explosives: It is a well-known explosive compound.
Dyes: It is used in the production of dyes and pigments.
Analytical chemistry: It is used as a reagent in various analytical techniques.
Wirkmechanismus
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon decomposition, making it a powerful explosive. In other applications, its reactivity with various reagents is utilized .
Vergleich Mit ähnlichen Verbindungen
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
Similar compounds include other bicyclic nitrogen-containing compounds such as:
Quinuclidine: A bicyclic amine with similar structural features.
2,4,6-Trinitrophenol
Similar compounds include other nitroaromatic compounds such as:
2,4-Dinitrophenol: A compound with two nitro groups.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups.
These comparisons highlight the unique properties and applications of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one and 2,4,6-Trinitrophenol.
Eigenschaften
CAS-Nummer |
65541-32-4 |
|---|---|
Molekularformel |
C14H14N4O8 |
Molekulargewicht |
366.28 g/mol |
IUPAC-Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-8(10)7-2-4-9(6)5-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-5H2;1-2,10H |
InChI-Schlüssel |
SKKSSPRRPUETIF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=O)C2CCN1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)






![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


